molecular formula C17H22N2O6S2 B6207021 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide CAS No. 2694735-23-2

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide

Cat. No. B6207021
CAS RN: 2694735-23-2
M. Wt: 414.5
InChI Key:
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Description

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide, also known as 3-BSNHPMMBS, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of benzenesulfonamide, which is an organic compound containing a sulfonamide group. 3-BSNHPMMBS is an important compound in the development of new drugs, as it has several biochemical and physiological effects that can be exploited. In

Scientific Research Applications

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research, such as drug delivery and drug design. It has been used as a model compound to study the interactions between drugs and their targets. It has also been used to study the effects of drug-target interactions on the pharmacokinetics of drugs. Additionally, 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide has been used to study the effects of drug-target interactions on the pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide is not yet fully understood, but it is believed to involve several biochemical and physiological processes. It is known to interact with proteins in the body, which can affect their function. It is also believed to interact with enzymes, which can affect the metabolism of drugs. Additionally, 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide has been shown to interact with receptors, which can affect signal transduction pathways.
Biochemical and Physiological Effects
3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide has several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased alertness, improved cognitive function, and improved muscle coordination. Additionally, 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide has been shown to modulate the activity of several neurotransmitters, such as dopamine, serotonin, and norepinephrine. This can lead to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and can be used in a wide range of experiments. One limitation is that it is not very soluble in water, which can limit its use in some experiments. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug delivery and drug design. Additionally, further research could be done to explore its potential applications in other areas, such as cancer therapy, neurological disorders, and cardiovascular diseases. Finally, further research could be done to explore its potential as an adjuvant for vaccines.

Synthesis Methods

3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide can be synthesized by a multi-step reaction involving several reagents. The first step is to react 3-bromo-4-methoxy-N-methylbenzene-1-sulfonamide with aqueous sodium hydroxide to form 3-sulfamoyl-4-methoxy-N-methylbenzene-1-sulfonamide. This is followed by a reaction with 3-hydroxypropyl-N-benzenesulfonamido in the presence of a base such as sodium hydroxide or potassium hydroxide. This yields 3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide' involves the reaction of 3-hydroxypropylamine with 4-methoxy-N-methylbenzene-1-sulfonyl chloride to form the intermediate N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide. This intermediate is then reacted with benzenesulfonyl chloride to form the final product.", "Starting Materials": [ "3-hydroxypropylamine", "4-methoxy-N-methylbenzene-1-sulfonyl chloride", "benzenesulfonyl chloride" ], "Reaction": [ "Step 1: Reaction of 3-hydroxypropylamine with 4-methoxy-N-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form the intermediate N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide.", "Step 2: Purification of the intermediate by recrystallization or column chromatography.", "Step 3: Reaction of the purified intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form the final product '3-benzenesulfonamido-N-(3-hydroxypropyl)-4-methoxy-N-methylbenzene-1-sulfonamide'.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

2694735-23-2

Molecular Formula

C17H22N2O6S2

Molecular Weight

414.5

Purity

95

Origin of Product

United States

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